(7-methoxy-1H-indol-3-yl)boronic acid
Description
“(7-Methoxy-1H-indol-3-yl)boronic acid” is an organoboron compound featuring an indole scaffold substituted with a methoxy group at the 7-position and a boronic acid moiety at the 3-position. Indole derivatives are widely recognized for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to tryptophan and their role in modulating protein-protein interactions. The boronic acid group enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery .
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(7-methoxy-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11-13H,1H3 |
InChI Key |
ZEXPKJSZKLDYQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC=C2OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (7-methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the C-H borylation of 7-methoxyindole using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst like palladium or iridium . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of (7-methoxy-1H-indol-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-methoxy-1H-indol-3-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Biaryl derivatives: from Suzuki-Miyaura cross-coupling reactions.
Alcohols: from reduction reactions.
Oxidized boronic acids: from oxidation reactions.
Scientific Research Applications
Chemistry: (7-methoxy-1H-indol-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: In biological research, boronic acids are known for their ability to interact with diols, making them useful in the development of sensors and diagnostic tools . (7-methoxy-1H-indol-3-yl)boronic acid can be used in the design of probes for detecting biomolecules.
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with various substrates makes it valuable in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (7-methoxy-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position and Type
- (3-Methyl-1H-indol-7-yl)boronic acid : The methyl group at the 3-position (vs. methoxy at the 7-position in the target compound) introduces steric hindrance but lacks the electron-donating effect of methoxy. This difference may lower the Lewis acidity (pKa) of the boronic acid group compared to the methoxy-substituted analog, impacting diol-binding affinity .
- (7-Chloro-1H-indol-2-yl)boronic acid : The chloro substituent at the 7-position is electron-withdrawing, which could increase the boronic acid’s pKa compared to the methoxy analog. This alters reactivity in esterification or target-binding applications .
Table 1: Substituent Effects on Boronic Acid Properties
| Compound | Substituent (Position) | Electronic Effect | Predicted pKa Trend | Reactivity with Diols |
|---|---|---|---|---|
| (7-Methoxy-1H-indol-3-yl)boronic acid | Methoxy (7) | Electron-donating | Lower pKa | Moderate-High |
| (3-Methyl-1H-indol-7-yl)boronic acid | Methyl (3) | Neutral | Moderate pKa | Moderate |
| (7-Chloro-1H-indol-2-yl)boronic acid | Chloro (7) | Electron-withdrawing | Higher pKa | Low-Moderate |
Reactivity and Binding Affinity
- Phenylboronic Acid : A simple aryl boronic acid with a pKa of ~8.8, often used in glucose sensing. The indole-based target compound likely has a lower pKa due to the electron-donating methoxy group, enhancing its reactivity at physiological pH .
- Phenanthren-9-yl Boronic Acid : A polycyclic aromatic boronic acid with demonstrated antiproliferative activity (IC50 = 0.225 µM in 4T1 cells). The target compound’s indole core may offer improved solubility and target specificity compared to bulky aromatic systems .
- Diphenylborinic Acid : Borinic acids generally exhibit higher association constants for diols (e.g., catechol) than boronic acids. The target compound’s boronic acid group may trade affinity for selectivity in biological applications .
Solubility and Stability
- Pyren-1-yl Boronic Acid : Prone to precipitation in aqueous media, limiting in vitro utility. The target compound’s methoxy group may enhance water solubility compared to hydrophobic aromatic analogs .
- 3-AcPBA and 4-MCPBA : Boronic acids with high pKa (>8.5) are less effective in physiological conditions. The target compound’s lower pKa (inferred from substituent effects) could improve performance in drug delivery or sensing .
Biological Activity
(7-Methoxy-1H-indol-3-yl)boronic acid, also referred to as 7-MeO-2-BA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The structure of (7-methoxy-1H-indol-3-yl)boronic acid features an indole ring with a methoxy group at the 7-position and a boronic acid group at the 2-position. This unique configuration allows for specific interactions within biological systems, making it a valuable compound for drug development.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-1H-indole-2-boronic acid | Methoxy at position 7, boronic acid at position 2 | Modulates protein-protein interactions |
| 5-Methoxy-1H-indole-2-boronic acid | Methoxy at position 5 | Different reactivity profile |
| 6-Methoxy-1H-indole-2-boronic acid | Methoxy at position 6 | Variations in biological activity |
Anti-inflammatory Properties
Research indicates that (7-methoxy-1H-indol-3-yl)boronic acid exhibits anti-inflammatory properties. Its structural similarity to naturally occurring compounds suggests potential roles in modulating inflammatory pathways. The compound's ability to interact with specific enzymes or receptors involved in inflammation has been documented, warranting further investigation into its mechanisms of action and therapeutic potential.
Anticancer Activity
Studies have demonstrated that (7-methoxy-1H-indol-3-yl)boronic acid can influence cancer cell viability. For instance, it has shown promising antiproliferative activity against various cancer cell lines. In vitro tests revealed that the compound can induce apoptosis in gastric adenocarcinoma cells (AGS), with significant increases in caspase 3/7 activity observed after treatment .
Table: IC50 Values of (7-methoxy-1H-indol-3-yl)boronic Acid Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 12.5 |
| MCF-7 | 18.76 |
| DU-145 | Moderate Activity |
| MDA-MB-231 | Lower Activity |
Antioxidant and Antimicrobial Activities
In addition to its anticancer effects, (7-methoxy-1H-indol-3-yl)boronic acid has demonstrated antioxidant activity with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays. Furthermore, it has shown antibacterial properties, particularly against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .
The mechanisms through which (7-methoxy-1H-indol-3-yl)boronic acid exerts its biological effects are multifaceted:
- Protein Interaction Modulation : The boronic acid group allows for reversible binding to biomolecules, facilitating the exploration of protein-protein interactions crucial for cellular processes.
- Apoptosis Induction : The compound's ability to activate apoptotic pathways in cancer cells suggests a targeted mechanism for inhibiting tumor growth.
- Enzyme Inhibition : It exhibits varying degrees of inhibition on enzymes such as acetylcholinesterase and butyrylcholinesterase, which could contribute to its therapeutic effects against neurodegenerative diseases.
Case Studies
Several studies have explored the therapeutic applications of (7-methoxy-1H-indol-3-yl)boronic acid:
- Gastric Cancer Research : In vitro studies on AGS cells revealed that derivatives of this compound could significantly reduce cell viability while inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of boron-based compounds found that (7-methoxy-1H-indol-3-yl)boronic acid showed promising results against various bacterial strains, including multidrug-resistant isolates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
